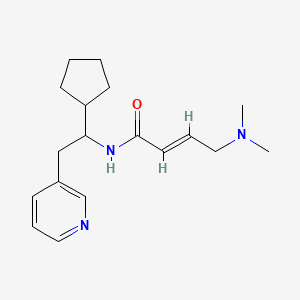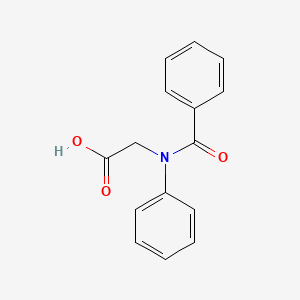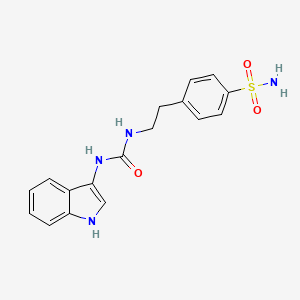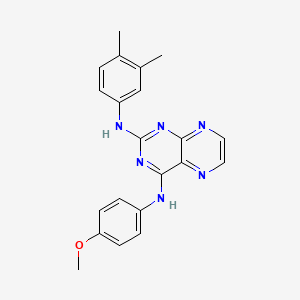
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide, commonly known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and central nervous system.
Mechanism of Action
CP-945,598 is a selective antagonist of the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor, which is primarily found in the brain and central nervous system. By blocking the this compound receptor, CP-945,598 can help to reduce the effects of endocannabinoids, which are naturally occurring compounds that can have a range of effects on the body, including appetite regulation, pain sensation, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-945,598 are primarily related to its ability to block the this compound receptor. This can lead to a reduction in appetite, as well as a decrease in pain sensation and an improvement in mood. CP-945,598 has also been shown to have potential as a treatment for various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-945,598 for lab experiments is its selectivity for the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors in the body. However, one limitation of CP-945,598 is that it is not very soluble in water, which can make it more difficult to administer in lab experiments.
Future Directions
There are several potential future directions for research on CP-945,598. One area of interest is its potential as an anti-obesity drug, as it has been shown to reduce appetite and promote weight loss in animal studies. Additionally, further research is needed to determine its potential as a treatment for neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. Finally, there is also interest in developing more soluble forms of CP-945,598, which could make it easier to administer in lab experiments and potentially in clinical settings.
Synthesis Methods
The synthesis of CP-945,598 involves several steps, including the reaction of cyclopentylmagnesium bromide with 3-bromopyridine, followed by the addition of dimethylamine and the final step of the reaction with 2-butenal. The compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
CP-945,598 has been studied extensively for its potential therapeutic applications in a variety of medical conditions. It has been shown to have potential as an anti-obesity drug, as well as a treatment for various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
(E)-N-(1-cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-21(2)12-6-10-18(22)20-17(16-8-3-4-9-16)13-15-7-5-11-19-14-15/h5-7,10-11,14,16-17H,3-4,8-9,12-13H2,1-2H3,(H,20,22)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLZHVBZZDTDCZ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1=CN=CC=C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1=CN=CC=C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)





![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417401.png)


![N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2417408.png)



![tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B2417414.png)